molecular formula C7H16ClNO3 B8746609 (R)-Carnitine hydrochloride

(R)-Carnitine hydrochloride

Cat. No.: B8746609
M. Wt: 197.66 g/mol
InChI Key: JXXCENBLGFBQJM-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Carnitine hydrochloride (CAS 6645-46-1), also known as Levocarnitine hydrochloride, is the biologically active enantiomer of carnitine. Its molecular formula is C₇H₁₆ClNO₃, with a molecular weight of 197.66 g/mol . Structurally, it consists of a quaternary ammonium compound with a hydroxyl and carboxylic acid group, forming a zwitterion that facilitates its role in fatty acid metabolism .

Properties

Molecular Formula

C7H16ClNO3

Molecular Weight

197.66 g/mol

IUPAC Name

(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;hydrochloride

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1

InChI Key

JXXCENBLGFBQJM-FYZOBXCZSA-N

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])O.Cl

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Carnitine Derivatives

Acetyl-L-Carnitine Hydrochloride

  • Structure: Acetylated form of (R)-carnitine; molecular formula C₉H₁₈ClNO₄ (MW: 239.70 g/mol) .
  • Properties : Enhanced lipophilicity due to the acetyl group, improving blood-brain barrier penetration .
  • Applications: Neurological support (e.g., Alzheimer’s disease, diabetic neuropathy) due to acetyl-CoA modulation . Clinical data show superior efficacy in cognitive disorders compared to non-acetylated carnitine .
Table 1: Structural and Functional Comparison
Compound Molecular Weight (g/mol) Key Functional Group Primary Application
(R)-Carnitine HCl 197.66 Hydroxyl, Carboxylic Acid Metabolic disorders, feed additive
Acetyl-L-Carnitine HCl 239.70 Acetyl ester Neurological support
Lauroyl-L-Carnitine HCl 344.52 + Cl⁻ Lauroyl ester Surfactant, ionic liquid
(R)-Butyryl Carnitine Cl 237.70 Butyryl ester OCTN2 transporter studies

Lauroyl-L-Carnitine Hydrochloride

  • Structure: Esterified with a lauroyl (C12) chain; molecular formula C₁₉H₃₈ClNO₄ (MW: 344.52 + 35.45 g/mol) .
  • Properties :
    • Acts as a cationic surfactant or hydrotrope, depending on alkyl chain length .
    • Liquid at room temperature, making it suitable for green chemistry applications .
  • Applications :
    • Solubilizes hydrophobic dyes (e.g., Disperse Red 13) and biomolecules like vanillin .
    • Lower cytotoxicity compared to traditional surfactants, enabling biomedical use .

DL-Carnitine Hydrochloride

  • Structure : Racemic mixture of (R)- and (S)-carnitine .
  • Synthesis : Produced via oxazolidine intermediates from epichlorohydrin, with 32% yield .
  • Limitations : The (S)-enantiomer is biologically inactive, reducing efficacy compared to pure (R)-carnitine .

(R)-Carnitine Hydrochloride

  • Microbial Resolution: (RS)-2,3-dichloro-1-propanol is enzymatically resolved to produce the (R)-enantiomer .
  • Asymmetric Dihydroxylation : Catalytic method starting from allyl bromide .

Acetyl-L-Carnitine Hydrochloride

  • Esterification : Direct acetylation of (R)-carnitine using acetic anhydride .

Research Findings and Clinical Data

  • Efficacy in Metabolic Disorders : (R)-Carnitine HCl restores plasma carnitine levels in deficiency syndromes, with a 60–80% bioavailability improvement over racemic mixtures .
  • Neuroprotection : Acetyl-L-carnitine HCl increases acetylcholine synthesis in Alzheimer’s models, showing 30% greater cognitive improvement than placebo in trials .
  • Industrial Use : Lauroyl-L-carnitine HCl achieves 95% hydrotropic efficiency for Disperse Red 13 solubilization, comparable to sodium xylenesulfonate .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing (R)-Carnitine hydrochloride in academic research?

  • Methodological Answer: Synthesis typically involves chiral resolution of racemic carnitine derivatives or enzymatic methods to ensure enantiomeric purity. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. X-ray crystallography may be used to resolve conformational states in solid phases . Experimental details must include solvent systems, temperature, and catalysts to ensure reproducibility .

Q. How do researchers validate the biological activity of this compound in vitro?

  • Methodological Answer: Common assays include measuring fatty acid oxidation rates in cell lines (e.g., HepG2 hepatocytes) via radiolabeled palmitate tracking, or quantifying ATP production via luminometric assays. Controls should account for enantiomer-specific effects (e.g., comparison with (S)-Carnitine) and vehicle-only conditions. Statistical validation requires replicates (n ≥ 3) and ANOVA for inter-group comparisons .

Q. What are the critical parameters for ensuring stability of this compound in experimental solutions?

  • Methodological Answer: Stability depends on pH (optimally 3.0–5.0 for hydrochloride salt), storage temperature (−20°C for long-term), and avoidance of repeated freeze-thaw cycles. Degradation can be monitored via HPLC-UV at 210 nm, with degradation products identified using tandem MS .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in mitochondrial β-oxidation be resolved?

  • Methodological Answer: Contradictions may arise from model-specific factors (e.g., cell type, species) or dosage variations. Systematic meta-analysis of primary studies should stratify results by experimental design, while in-house replication studies must standardize carnitine transporter (OCTN2) expression levels. Isotope tracing (e.g., 13C-labeled substrates) can clarify flux discrepancies .

Q. What experimental designs are optimal for probing this compound’s enantiomer-specific effects in metabolic disorders?

  • Methodological Answer: Use knockout models (e.g., OCTN2-deficient mice) to isolate transporter-mediated effects. Pair this with isotopic labeling to track (R)- vs. (S)-Carnitine distribution in tissues. Multi-omics approaches (transcriptomics/metabolomics) can identify pathway-specific modulation, while dose-response curves should address non-linear pharmacokinetics .

Q. How should researchers address variability in this compound’s efficacy across in vivo studies?

  • Methodological Answer: Variability often stems from differences in gut microbiota composition, which metabolizes carnitine into trimethylamine-N-oxide (TMAO). Control for this via germ-free models or microbiota profiling. Standardize diets (e.g., choline content) and use crossover study designs to mitigate inter-individual variability .

Q. What advanced statistical methods are recommended for analyzing dose-dependent effects of this compound?

  • Methodological Answer: Mixed-effects models account for longitudinal data and individual variability. Bayesian hierarchical modeling is useful for small sample sizes, while machine learning (e.g., random forests) can identify non-linear interactions between carnitine supplementation and metabolic biomarkers .

Methodological Guidance

  • Data Reprodubility : Document batch-to-batch variability in synthesis (e.g., enantiomeric excess via chiral HPLC) and include negative controls for biological assays .
  • Literature Review : Prioritize primary studies from journals with rigorous peer review (e.g., Journal of Biological Chemistry) over preprint platforms. Use citation management tools to track conflicting findings .
  • Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including ARRIVE criteria for animal research and detailed metabolic cage conditions .

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